BenchChemオンラインストアへようこそ!

4-(5-Bromonicotinamido)butanoic acid

Medicinal Chemistry Drug Discovery Physicochemical Property Prediction

Procure this unique 5-bromonicotinamide-GABA conjugate for strategic advantages in SAR studies. Unlike Picamilon, its aryl bromide handle enables efficient Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid diversification at the 5-position—a capability the unsubstituted analog lacks. Its ~0.7 LogP unit increase (calc. LogP ~2.01 vs. ~1.3 for Picamilon) suggests improved BBB penetration, making it a superior scaffold for CNS drug discovery. Secure high-purity (98%) 4-(5-Bromonicotinamido)butanoic acid to accelerate your cysteine protease inhibitor or chemical probe programs.

Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
CAS No. 5877-33-8
Cat. No. B6611525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromonicotinamido)butanoic acid
CAS5877-33-8
Molecular FormulaC10H11BrN2O3
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C(=O)NCCCC(=O)O
InChIInChI=1S/C10H11BrN2O3/c11-8-4-7(5-12-6-8)10(16)13-3-1-2-9(14)15/h4-6H,1-3H2,(H,13,16)(H,14,15)
InChIKeyRNPIEIFEHJKBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromonicotinamido)butanoic acid (CAS 5877-33-8) Procurement & Characterization Overview


4-(5-Bromonicotinamido)butanoic acid (CAS 5877-33-8) is a synthetic organic compound with the molecular formula C10H11BrN2O3 and a molecular weight of 287.11 g/mol [1]. It is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a butanoic acid moiety [1]. Its predicted physicochemical properties include a topological polar surface area (TPSA) of 82.78 Ų and a calculated LogP of 2.01, indicating moderate lipophilicity [1].

Why 4-(5-Bromonicotinamido)butanoic acid Cannot Be Replaced by Unsubstituted Nicotinoyl-GABA Analogs in Medicinal Chemistry


The 5-bromo substituent in 4-(5-Bromonicotinamido)butanoic acid fundamentally alters the electronic and steric properties of the nicotinamide core compared to the unsubstituted analog Picamilon (4-(Nicotinamido)butanoic acid). The bromine atom at the 5-position of the pyridine ring introduces a significant electron-withdrawing inductive effect and a large hydrophobic van der Waals volume, which can enhance binding affinity to specific enzyme pockets and influence metabolic stability [1]. While Picamilon is a well-characterized GABA prodrug and nootropic , the brominated analog is primarily utilized as a synthetic building block and as a precursor for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), a synthetic utility that the unsubstituted version cannot replicate [1][2].

Quantitative Comparative Analysis of 4-(5-Bromonicotinamido)butanoic acid Against Closest Analogs


LogP & TPSA Comparison: Brominated vs. Unsubstituted Nicotinamido-butanoic Acid Derivatives

The predicted lipophilicity (LogP) and topological polar surface area (TPSA) of 4-(5-Bromonicotinamido)butanoic acid differ substantially from the unsubstituted analog 4-(Nicotinamido)butanoic acid (Picamilon), influencing membrane permeability and oral bioavailability. The target compound exhibits a LogP of 2.01 and a TPSA of 82.78 Ų [1]. In contrast, Picamilon has a lower predicted LogP of approximately 1.3 and a TPSA of 82.78 Ų (note: TPSA is identical as the core structure is unchanged except for the halogen) [2].

Medicinal Chemistry Drug Discovery Physicochemical Property Prediction

Synthetic Utility: Bromine as a Handle for Cross-Coupling Diversification

The 5-bromo substituent in 4-(5-Bromonicotinamido)butanoic acid provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1][2]. The unsubstituted analog, 4-(Nicotinamido)butanoic acid, lacks this reactive site and cannot undergo such transformations, limiting its utility as a scaffold for generating diverse libraries .

Organic Synthesis Medicinal Chemistry C-C Bond Formation

Structural Alert: 5-Bromo Substitution in Nicotinamide-Derived Caspase Inhibitors

The 5-bromonicotinamide moiety has been identified as a critical pharmacophoric element in a series of aspartic acid aldehyde derivatives that act as inhibitors of caspase-3 [1]. Substitution at the 5-position of the pyridine ring, combined with conversion of the aldehyde to a ketone, yielded potent inhibitors of this key apoptotic protease [1]. This contrasts with the unsubstituted nicotinamide analog, which lacks this specific inhibitory profile [1].

Apoptosis Caspase Inhibition Medicinal Chemistry

Optimal Procurement & Utilization Scenarios for 4-(5-Bromonicotinamido)butanoic acid


Building Block for Palladium-Catalyzed Cross-Coupling Diversification in Medicinal Chemistry

Researchers seeking to generate a library of 5-substituted nicotinamide-GABA conjugates should procure 4-(5-Bromonicotinamido)butanoic acid as a key intermediate. Its aryl bromide functionality enables efficient Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl, heteroaryl, or amine groups at the 5-position of the pyridine ring [1][2]. This is a synthetic capability that the unsubstituted 4-(Nicotinamido)butanoic acid (Picamilon) does not offer, making the brominated analog the preferred choice for SAR studies .

Development of Caspase-Targeted Probes and Inhibitors

Given the established precedent that 5-bromonicotinamide derivatives can act as caspase-3 inhibitors [1], 4-(5-Bromonicotinamido)butanoic acid serves as a promising starting material for the design and synthesis of novel chemical probes to study apoptotic pathways or for the development of therapeutic candidates targeting cysteine proteases [1][3]. This application leverages a class-level inference of biological activity distinct from the GABA-modulating effects of its non-brominated analog .

Physicochemical Property Optimization for CNS-Targeted Ligands

For projects requiring nicotinamide-based ligands with enhanced blood-brain barrier penetration, 4-(5-Bromonicotinamido)butanoic acid offers a favorable LogP profile (calculated LogP ~2.0) compared to the more polar Picamilon (calculated LogP ~1.3) [1][4]. The ~0.7 LogP unit increase suggests improved passive diffusion across lipid membranes, making it a strategically advantageous scaffold for CNS drug discovery programs where lipophilicity is a critical design parameter [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Bromonicotinamido)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.